molecular formula C11H16O5 B12590331 (3,4-Bis-methoxymethoxy-phenyl)-methanol CAS No. 475294-53-2

(3,4-Bis-methoxymethoxy-phenyl)-methanol

Cat. No.: B12590331
CAS No.: 475294-53-2
M. Wt: 228.24 g/mol
InChI Key: FLRUFOJFXXFXEW-UHFFFAOYSA-N
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Description

(3,4-Bis-methoxymethoxy-phenyl)-methanol is an organic compound characterized by the presence of two methoxymethoxy groups attached to a phenyl ring, with a methanol group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Bis-methoxymethoxy-phenyl)-methanol typically involves the protection of hydroxyl groups on the phenyl ring using methoxymethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to reduction reactions to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: Substitution reactions can occur at the methoxymethoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3,4-Bis-methoxymethoxy-phenyl)-methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Bis-methoxymethoxy-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl ring provides a stable framework for these interactions, enhancing the compound’s overall stability and effectiveness.

Comparison with Similar Compounds

    (3,4-Bis-methoxymethoxy-phenyl)-acetaldehyde: A related compound with an aldehyde group instead of a methanol group.

    (3,4-Bis-methoxymethoxy-phenyl)-buten-2-one: Another similar compound with a butenone group.

Uniqueness: (3,4-Bis-methoxymethoxy-phenyl)-methanol is unique due to its specific combination of methoxymethoxy and methanol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3,4-bis(methoxymethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-13-7-15-10-4-3-9(6-12)5-11(10)16-8-14-2/h3-5,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRUFOJFXXFXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)CO)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446110
Record name (3,4-bis-methoxymethoxy-phenyl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475294-53-2
Record name (3,4-bis-methoxymethoxy-phenyl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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